2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrido[3,2-d]pyrimidine core with an amino group at position 2 and a 3,4-dimethoxyphenyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to yield the desired pyridopyrimidine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit enzyme inhibitory activities and are used in medicinal chemistry.
Uniqueness
2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development.
Properties
CAS No. |
917757-07-4 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-amino-7-(3,4-dimethoxyphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N4O3/c1-21-11-4-3-8(6-12(11)22-2)9-5-10-13(17-7-9)14(20)19-15(16)18-10/h3-7H,1-2H3,(H3,16,18,19,20) |
InChI Key |
NEUKVBHEDFERHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=O)NC(=N3)N)N=C2)OC |
Origin of Product |
United States |
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